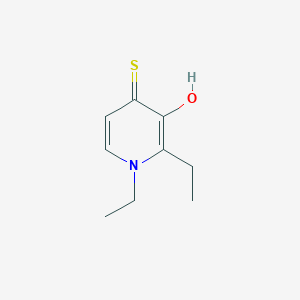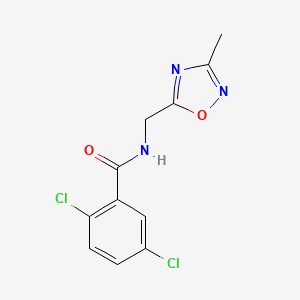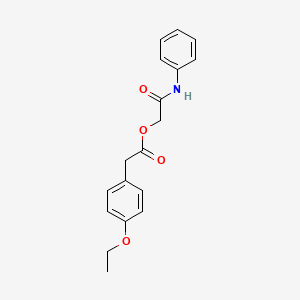![molecular formula C14H14Cl3NO B2970462 {[5-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2089258-32-0](/img/structure/B2970462.png)
{[5-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“{[5-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride” is a chemical compound with the molecular formula C12H8Cl2O2 . It is also known by its IUPAC name, 5-chloro-2-(4-chlorophenoxy)phenol .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Scientific Research Applications
Corrosion Inhibition : A study by Boughoues et al. (2020) synthesized several amine derivative compounds and investigated their performances as corrosion inhibitors on mild steel in HCl medium. They used electrochemical measurements and surface analysis to evaluate the effectiveness of these compounds, finding that the substitution of certain groups on the aromatic ring could significantly increase the inhibition efficiency to over 90% (Boughoues et al., 2020).
Antimicrobial and Cytotoxic Activity : Noolvi et al. (2014) explored the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole and evaluated their antimicrobial and cytotoxic properties. Some of these compounds exhibited good antibacterial activity and in vitro cytotoxicity (Noolvi et al., 2014).
Metabolism of Phenylureas : Schuphan and Geike (1973) conducted a study on the metabolism of phenylureas, including techniques for separating and identifying aliphatic hydroxylamines in the presence of aliphatic amines. This research is relevant to understanding how various pesticides, which might be structurally similar to the compound , are metabolized (Schuphan & Geike, 1973).
Oxidation Products of Antioxidants : Rapta et al. (2009) studied the electrochemical and spectroscopic properties of aromatic secondary amines, focusing on their role as antioxidants in the rubber industry. They analyzed the oxidation processes and the formation of various compounds during these reactions (Rapta et al., 2009).
Lipid Peroxidation Assay : Gérard-Monnier et al. (1998) developed a colorimetric assay for lipid peroxidation, using specific reactions with malondialdehyde and 4-hydroxyalkenals. This research could provide insights into the use of similar compounds in biochemical assays (Gérard-Monnier et al., 1998).
properties
IUPAC Name |
1-[5-chloro-2-(4-chlorophenoxy)phenyl]-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO.ClH/c1-17-9-10-8-12(16)4-7-14(10)18-13-5-2-11(15)3-6-13;/h2-8,17H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPWNZJPZLHTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Cl)OC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[1-(cyclobutylcarbonyl)piperidin-4-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2970380.png)



![2-[(3-Fluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2970385.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2970390.png)
![2-[2-(4-Bromophenyl)sulfanylethyl]isoindole-1,3-dione](/img/structure/B2970391.png)


![2-(4-chlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2970395.png)
![Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2970398.png)
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2970400.png)